4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one
Overview
Description
4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one can be achieved through various synthetic routes. One efficient method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is then reacted with 2,3,6-trichlorophenylmethanol to form the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to its antimicrobial and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one is unique compared to other coumarin derivatives due to the presence of the 2,3,6-trichlorophenylmethoxy group at the 7-position. This structural modification enhances its biological activity and fluorescence properties . Similar compounds include:
7-Hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial activities.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis of various coumarin derivatives.
7-Hydroxy-4-substituted coumarins: Exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
4-methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3O3/c1-9-6-16(21)23-15-7-10(2-3-11(9)15)22-8-12-13(18)4-5-14(19)17(12)20/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXCVJKLCIWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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